H-DL-Ala-DL-Asn-DL-xiThr-DL-Pro-DL-Cys-Gly-DL-Pro-DL-Tyr-DL-xiThr-DL-His-DL-Asp-DL-Cys-DL-Pro-DL-Val-DL-Lys-DL-Arg-OH
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Overview
Description
G3-C12 is a synthetic peptide known for its high affinity binding to galectin-3, a member of the galectin family of soluble animal lectins. Galectin-3 is involved in various biological processes, including cell adhesion, apoptosis, and immune responses. G3-C12 has been studied extensively for its potential therapeutic applications, particularly in cancer treatment, due to its ability to inhibit metastasis-associated cancer cell adhesion .
Preparation Methods
Synthetic Routes and Reaction Conditions
G3-C12 is synthesized using solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The synthesis involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and purified.
The specific sequence of G3-C12 is Ala-Asn-Thr-Pro-Cys-Gly-Pro-Tyr-Thr-His-Asp-Cys-Pro-Val-Lys-Arg .
Industrial Production Methods
While G3-C12 is primarily synthesized for research purposes, industrial-scale production would follow similar SPPS protocols with optimization for large-scale synthesis. This includes the use of automated peptide synthesizers, high-throughput purification methods, and stringent quality control measures to ensure the purity and consistency of the peptide.
Chemical Reactions Analysis
Types of Reactions
G3-C12 primarily undergoes binding interactions rather than traditional chemical reactions like oxidation or reduction. Its main activity involves binding to the carbohydrate recognition domain of galectin-3, inhibiting its interaction with other molecules.
Common Reagents and Conditions
The synthesis of G3-C12 involves standard reagents used in SPPS, including:
Amino acid derivatives: Protected amino acids with specific protecting groups.
Coupling reagents: Such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).
Deprotection reagents: Such as TFA (Trifluoroacetic acid) for removing protecting groups.
Major Products Formed
The primary product of the synthesis is the G3-C12 peptide itself. During its interaction with galectin-3, the major outcome is the inhibition of galectin-3-mediated cell adhesion processes .
Scientific Research Applications
G3-C12 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Cancer Research: G3-C12 has shown potential in inhibiting metastasis-associated cancer cell adhesion, making it a promising candidate for cancer therapy
Drug Delivery: G3-C12 has been used to develop targeted drug delivery systems, particularly for delivering anticancer drugs to galectin-3 overexpressing tumors.
Biological Studies: It is used to study the role of galectin-3 in various biological processes, including cell adhesion, apoptosis, and immune responses.
Therapeutic Development: G3-C12 is being explored as a therapeutic agent for diseases involving galectin-3, such as fibrosis and inflammation.
Mechanism of Action
G3-C12 exerts its effects by binding to the carbohydrate recognition domain of galectin-3 with high affinity. This binding inhibits the interaction of galectin-3 with its ligands, thereby blocking galectin-3-mediated cell adhesion processes. The inhibition of galectin-3 can lead to reduced metastasis in cancer cells and modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
Uniqueness of G3-C12
G3-C12 is unique due to its specific binding affinity for galectin-3 and its ability to inhibit galectin-3-mediated processes without affecting other galectins or lectins. This specificity makes it a valuable tool for studying galectin-3 functions and developing targeted therapies .
Properties
Molecular Formula |
C74H115N23O23S2 |
---|---|
Molecular Weight |
1759.0 g/mol |
IUPAC Name |
2-[[6-amino-2-[[2-[[1-[2-[[2-[[2-[[2-[[2-[[1-[2-[[2-[[1-[2-[[4-amino-2-(2-aminopropanoylamino)-4-oxobutanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-3-sulfanylpropanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C74H115N23O23S2/c1-35(2)56(69(115)84-42(12-6-7-21-75)61(107)85-43(73(119)120)13-8-22-81-74(78)79)92-68(114)52-16-10-24-96(52)71(117)49(33-122)91-63(109)47(29-55(103)104)87-62(108)45(27-40-30-80-34-83-40)89-70(116)57(37(4)98)93-64(110)44(26-39-17-19-41(100)20-18-39)88-66(112)50-14-9-23-95(50)54(102)31-82-60(106)48(32-121)90-67(113)51-15-11-25-97(51)72(118)58(38(5)99)94-65(111)46(28-53(77)101)86-59(105)36(3)76/h17-20,30,34-38,42-52,56-58,98-100,121-122H,6-16,21-29,31-33,75-76H2,1-5H3,(H2,77,101)(H,80,83)(H,82,106)(H,84,115)(H,85,107)(H,86,105)(H,87,108)(H,88,112)(H,89,116)(H,90,113)(H,91,109)(H,92,114)(H,93,110)(H,94,111)(H,103,104)(H,119,120)(H4,78,79,81) |
InChI Key |
RXFIUXGGWIBQLE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C1CCCN1C(=O)C(CS)NC(=O)C(CC(=O)O)NC(=O)C(CC2=CN=CN2)NC(=O)C(C(C)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C4CCCN4C(=O)CNC(=O)C(CS)NC(=O)C5CCCN5C(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C(C)N |
Origin of Product |
United States |
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